4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
Description
The compound 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is an intriguing chemical with notable applications in various scientific fields
Properties
IUPAC Name |
4-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O4/c1-20-11(12(17)21)8(6-18-20)19-13(22)7-3-4-9(24-14(15)16)10(5-7)23-2/h3-6,14H,1-2H3,(H2,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKOTYYFDJAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps:
Formation of the pyrazole core: : Starting from simple hydrazine and 1,3-dicarbonyl compounds, the pyrazole ring is formed through a cyclization reaction.
Methoxy and difluoromethoxy substitutions: : The aromatic ring is substituted with methoxy and difluoromethoxy groups through a series of electrophilic substitution reactions.
Amino group attachment: : The amide linkage is formed through coupling reactions using reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
Industrial synthesis follows similar steps but is optimized for large-scale production, often involving continuous flow techniques and high-throughput methodologies to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically using reagents like PCC or KMnO₄, leading to modifications in the pyrazole or benzoyl moieties.
Reduction: : It can be reduced under mild conditions using reagents like NaBH₄, affecting the carboxamide functionality.
Substitution: : Nucleophilic or electrophilic substitutions can occur on the benzoyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: : PCC, KMnO₄ in an acidic or neutral medium.
Reduction: : NaBH₄ in methanol or ethanol.
Substitution: : Halogenating agents like NBS, nucleophiles such as Grignard reagents.
Major Products Formed
The primary products depend on the reaction type, but typically involve variations of the initial compound with altered functional groups on the benzoyl or pyrazole rings.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis for more complex molecules.
Acts as a ligand in coordination chemistry.
Biology
Studied for its interaction with various biomolecules, including proteins and nucleic acids.
Medicine
Investigated as a potential therapeutic agent for its anti-inflammatory and anticancer properties.
Industry
Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
This compound exerts its effects through interaction with specific molecular targets:
Binding to enzyme active sites: : Alters enzymatic activity, which can lead to therapeutic effects.
Modulating signaling pathways: : Influences various cellular processes by affecting signaling cascades.
Comparison with Similar Compounds
Compared to structurally similar compounds, 4-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitutions on the benzoyl and pyrazole rings, which confer distinct chemical and biological properties.
Similar Compounds
4-amino-1-methyl-1H-pyrazole-5-carboxamide
4-{[4-(methoxy)-3-methoxybenzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
4-{[4-(difluoromethoxy)-3-fluoro-benzoyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
These comparisons highlight how subtle changes in molecular structure can significantly impact the compound's properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
